molecular formula C11H8N2O2 B2926557 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile CAS No. 2350323-59-8

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile

Cat. No. B2926557
CAS RN: 2350323-59-8
M. Wt: 200.197
InChI Key: GAGCUWCDFPUEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 . It is a chemical reagent used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .

Scientific Research Applications

Cardiopreventive Research

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile: has been studied for its potential cardioprotective effects. A novel compound derived from it, SHC , was assessed for its capacity to prevent myocardial infarction induced by isoproterenol in rats . The study indicated that SHC could moderate biochemical markers, oxidative stress, and histological parameters, suggesting a promising application in the development of cardioprotective drugs.

Synthesis of Isoquinoline Derivatives

The compound is a key precursor in the synthesis of various isoquinoline derivatives. These derivatives are significant due to their wide range of biological activities, including anti-cancer and anti-malarial properties . The efficient synthesis of these derivatives is crucial for the development of new pharmaceuticals and is an active area of chemical research.

Biological Activity Studies

Isoquinoline derivatives, including those derived from 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile, are often studied for their biological activities. They form an important component of many biologically active products and are used in the synthesis of natural isoquinoline alkaloids, which have diverse structures and applications in medicine .

Chemical Research and Development

In the field of chemical research, 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile serves as a building block for the synthesis of complex molecules. Its role in the development of new chemical synthesis strategies is vital, as it contributes to the creation of compounds with potential industrial and pharmacological uses .

Pharmacological Applications

The compound’s derivatives are explored for various pharmacological applications. While specific applications in pharmacology were not detailed in the search results, the compound’s role in the synthesis of biologically active molecules suggests its importance in drug discovery and development processes.

Environmental Impact Studies

Although direct studies on the environmental impact of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile were not found, compounds like these are subject to environmental impact assessments. These studies are crucial for understanding the ecological consequences of chemical compounds and ensuring safe practices in their production and disposal .

Safety and Hazards

When handling 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile, it is advised to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGCUWCDFPUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)C2=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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